molecular formula C16H20N4 B2446436 4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)aniline CAS No. 1216229-82-1

4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)aniline

Cat. No.: B2446436
CAS No.: 1216229-82-1
M. Wt: 268.364
InChI Key: XADWJRWLTJNPPN-UHFFFAOYSA-N
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Description

4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)aniline is a complex organic compound that features a pyridazine ring substituted with a 4-methylpiperidin-1-yl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)aniline typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)aniline is unique due to the specific combination of the pyridazine ring, the 4-methylpiperidin-1-yl group, and the aniline moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c1-12-8-10-20(11-9-12)16-7-6-15(18-19-16)13-2-4-14(17)5-3-13/h2-7,12H,8-11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADWJRWLTJNPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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